

Application Notes and Protocols for Immunofluorescence Staining of VEGFR-2

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Compound of Interest

Compound Name: Vegfr-2-IN-64

Cat. No.: B15576130

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific inhibitor "**Vegfr-2-IN-64**" is not available in the public domain as of this writing. The following application notes and protocols are provided as a general guideline for the immunofluorescence staining of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the use of a representative small molecule VEGFR-2 inhibitor. Researchers should consult specific product datasheets for any unique reagents used.

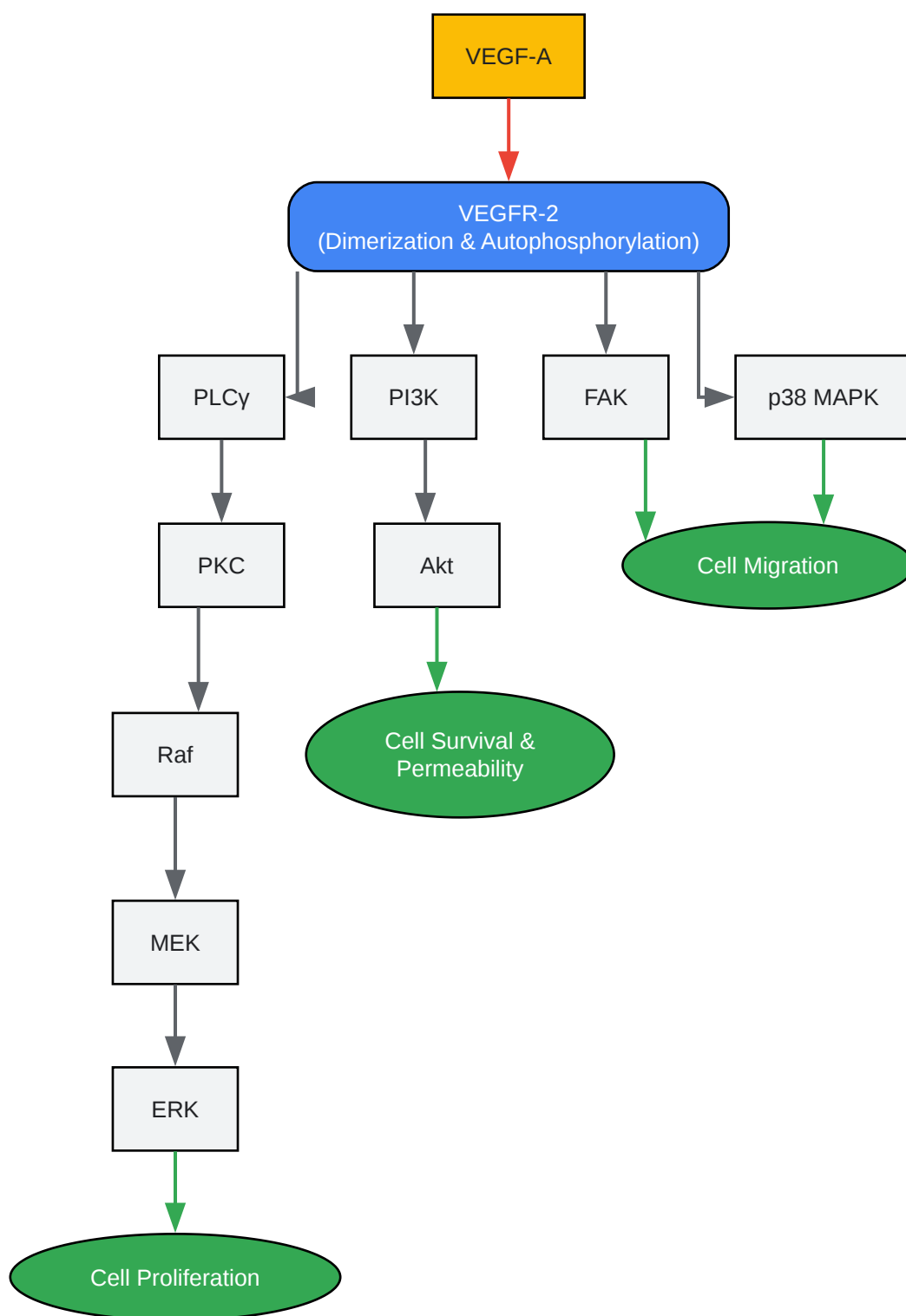
Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[2][3][4] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it contributes to tumor angiogenesis, growth, and metastasis.[2] Consequently, VEGFR-2 has emerged as a critical target for anti-angiogenic therapies.

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells. This document provides a detailed protocol for the immunofluorescence staining of VEGFR-2 in cultured endothelial cells and guidance on how to assess the effects of a small molecule inhibitor on VEGFR-2.

Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a series of intracellular signaling events critical for angiogenesis. The diagram below illustrates the major downstream pathways activated by VEGFR-2.



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Caption: VEGFR-2 Signaling Pathway.

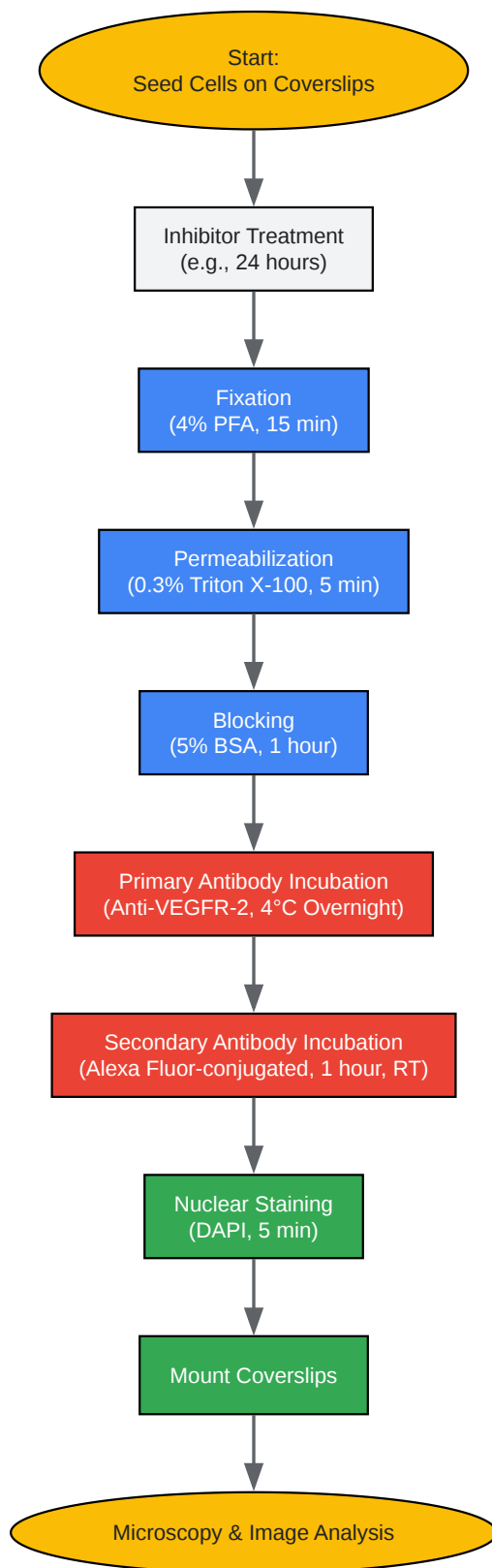
Experimental Protocols

Materials and Reagents

- Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
- Cell Culture Medium: Endothelial Cell Growth Medium with supplements.
- Coverslips: 18 mm glass coverslips, sterilized.
- Plates: 12-well cell culture plates.
- VEGFR-2 Inhibitor: Representative small molecule inhibitor (e.g., Sunitinib, Sorafenib) dissolved in DMSO.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Solution: 0.3% Triton™ X-100 in PBS.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.3% Triton™ X-100 in PBS.[5]
- Primary Antibody: Rabbit anti-VEGFR-2 polyclonal antibody (or a validated monoclonal antibody).
- Secondary Antibody: Alexa Fluor® conjugated goat anti-rabbit IgG.
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
- Mounting Medium: Anti-fade mounting medium.

Experimental Workflow

The following diagram provides a high-level overview of the immunofluorescence staining protocol.



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